REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11](=O)[C:12]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1)([CH3:14])[CH3:13].OC1C=C(OC)C=CC=1C(=O)C(C1C=CC(OC)=CC=1)(C)C>>[CH3:10][O:9][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][C:12]([C:15]2[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=2)([CH3:14])[CH3:13])=[C:3]([OH:2])[CH:8]=1
|
Name
|
1-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-2-methylpropan-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)C(C(C)(C)C1=CC=C(C=C1)OC)=O
|
Name
|
1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-2-methylpropan-1-one
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OC)C(C(C)(C)C1=CC=C(C=C1)OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used according to an analogous synthetic method to Preparation Example 185
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C1)O)CC(C)(C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |